4-{[1-(Bromomethyl)cyclopropyl]methyl}morpholinehydrobromide
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Overview
Description
4-{[1-(bromomethyl)cyclopropyl]methyl}morpholine hydrobromide is a chemical compound that features a morpholine ring substituted with a bromomethyl cyclopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1-(bromomethyl)cyclopropyl]methyl}morpholine hydrobromide typically involves the reaction of morpholine with 1-(bromomethyl)cyclopropane. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include cyanogen bromide (BrCN) and triethylamine (Et3N) to facilitate the bromination process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-{[1-(bromomethyl)cyclopropyl]methyl}morpholine hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromomethyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium carbonate (K2CO3) under mild conditions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted morpholine derivatives, while oxidation and reduction can lead to different functionalized compounds.
Scientific Research Applications
4-{[1-(bromomethyl)cyclopropyl]methyl}morpholine hydrobromide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its unique structural features.
Industry: Utilized in the synthesis of specialty chemicals and materials with desired properties.
Mechanism of Action
The mechanism of action of 4-{[1-(bromomethyl)cyclopropyl]methyl}morpholine hydrobromide involves its interaction with molecular targets such as enzymes or receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The cyclopropyl group may also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Cyclopropylmethyl bromide: Shares the cyclopropylmethyl group but lacks the morpholine ring.
Morpholine derivatives: Compounds with similar morpholine structures but different substituents.
Uniqueness
4-{[1-(bromomethyl)cyclopropyl]methyl}morpholine hydrobromide is unique due to the combination of the bromomethyl cyclopropyl group and the morpholine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C9H17Br2NO |
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Molecular Weight |
315.05 g/mol |
IUPAC Name |
4-[[1-(bromomethyl)cyclopropyl]methyl]morpholine;hydrobromide |
InChI |
InChI=1S/C9H16BrNO.BrH/c10-7-9(1-2-9)8-11-3-5-12-6-4-11;/h1-8H2;1H |
InChI Key |
VIHSGBXKUCJAGR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CN2CCOCC2)CBr.Br |
Origin of Product |
United States |
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